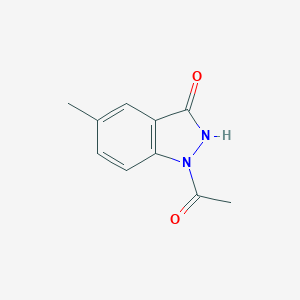
1-Acetyl-5-methyl-1H-indazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-5-methyl-1H-indazol-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
The mechanism of action of 1-Acetyl-5-methyl-1H-indazol-3(2H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
生化和生理效应
1-Acetyl-5-methyl-1H-indazol-3(2H)-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been reported to exhibit anti-inflammatory and antioxidant activities. Moreover, this compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
实验室实验的优点和局限性
1-Acetyl-5-methyl-1H-indazol-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been used as a building block for the synthesis of various heterocyclic compounds. Moreover, it has been extensively studied for its potential applications in various fields. However, this compound has some limitations for lab experiments. It is relatively unstable and requires careful handling. Moreover, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
未来方向
There are several future directions for the study of 1-Acetyl-5-methyl-1H-indazol-3(2H)-one. One of the most promising directions is the synthesis of novel derivatives with improved biological activities. Moreover, the mechanism of action of this compound needs to be further elucidated to design more targeted experiments. Furthermore, the potential use of this compound as a fluorescent probe for the detection of metal ions needs to be explored further. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and other diseases needs to be investigated. Finally, the potential use of this compound in nanotechnology and material science needs to be explored further.
Conclusion:
In conclusion, 1-Acetyl-5-methyl-1H-indazol-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. Moreover, this compound has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the study of this compound, which could have significant implications in various fields.
合成方法
Several methods have been reported for the synthesis of 1-Acetyl-5-methyl-1H-indazol-3(2H)-one. One of the most common methods involves the reaction of 2-methyl-1-nitrosoindole with acetylacetone in the presence of a base such as sodium methoxide. Another method involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate.
科学研究应用
1-Acetyl-5-methyl-1H-indazol-3(2H)-one has been extensively studied for its potential applications in various fields. It has been used as a building block for the synthesis of various heterocyclic compounds with potential biological activities. This compound has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
CAS 编号 |
152839-61-7 |
|---|---|
产品名称 |
1-Acetyl-5-methyl-1H-indazol-3(2H)-one |
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC 名称 |
1-acetyl-5-methyl-2H-indazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-9-8(5-6)10(14)11-12(9)7(2)13/h3-5H,1-2H3,(H,11,14) |
InChI 键 |
FDIUAXHGEFERIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(NC2=O)C(=O)C |
规范 SMILES |
CC1=CC2=C(C=C1)N(NC2=O)C(=O)C |
同义词 |
3H-Indazol-3-one, 1-acetyl-1,2-dihydro-5-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



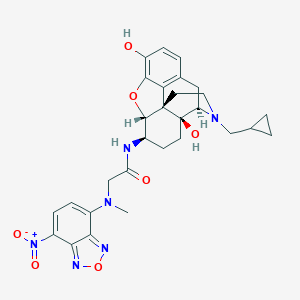
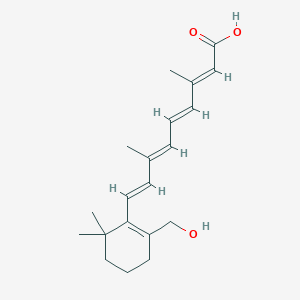
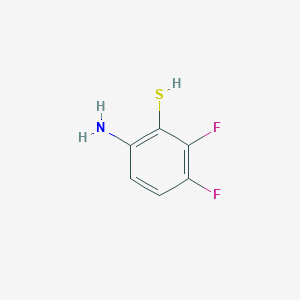
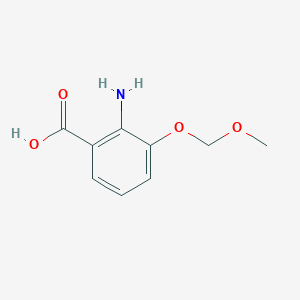
![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)
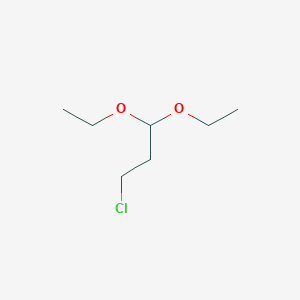
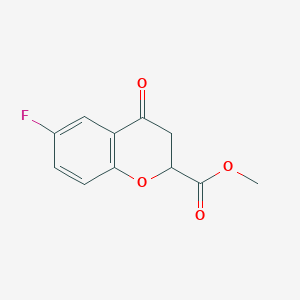
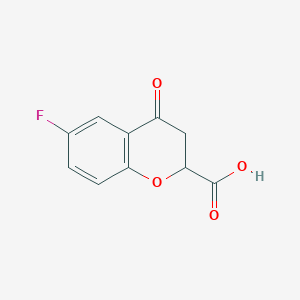
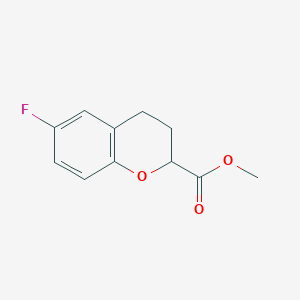
![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)
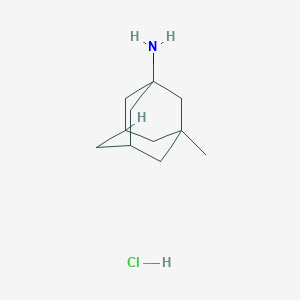
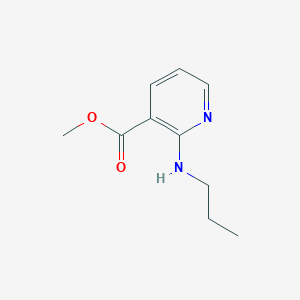
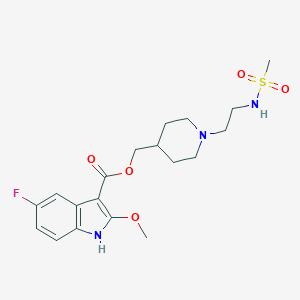
![(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B132092.png)